Cas no 1807103-04-3 (3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol)

3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol is a versatile halogenated pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its key structural features—a chloromethyl group, difluoromethyl substituent, and iodopyridine core—provide multiple reactive sites for further functionalization, enabling diverse applications in cross-coupling reactions and heterocyclic chemistry. The presence of both fluorine and iodine enhances its utility as a building block for bioactive compounds, offering opportunities for selective modifications. The hydroxymethyl group at the 4-position further expands its reactivity profile, facilitating derivatization into esters, ethers, or other intermediates. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs with improved metabolic stability and binding affinity.
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol structure
1807103-04-3 structure
Product Name:3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
CAS No:1807103-04-3
MF:C8H7ClF2INO
MW:333.5015604496
CID:4893907
Update Time:2025-05-20

3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
    • Inchi: 1S/C8H7ClF2INO/c9-2-5-4(3-14)1-6(12)13-7(5)8(10)11/h1,8,14H,2-3H2
    • InChI Key: XTRDHSAIGDWVBL-UHFFFAOYSA-N
    • SMILES: IC1=CC(CO)=C(CCl)C(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.1

3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022114-250mg
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
1807103-04-3 95%
250mg
$950.60 2022-03-31
Alichem
A029022114-500mg
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
1807103-04-3 95%
500mg
$1,836.65 2022-03-31
Alichem
A029022114-1g
3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol
1807103-04-3 95%
1g
$3,010.80 2022-03-31

Additional information on 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol

Exploring the Potential of 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol: A Comprehensive Overview

The compound 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol (CAS No. 1807103-04-3) has emerged as a significant molecule in the field of organic synthesis and drug discovery. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including a chloromethyl group, difluoromethyl group, and an iodine atom, makes it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. The pyridine ring in this compound serves as a scaffold for various bioactive molecules. The substitution pattern on the pyridine ring, particularly at positions 2, 3, and 6, plays a crucial role in determining the compound's reactivity and biological activity. The chloromethyl group at position 3 introduces electrophilic properties, while the difluoromethyl group at position 2 enhances the molecule's stability and electronic characteristics.

The iodine atom at position 6 is another key feature of this compound. Iodine substitution is known to influence the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). This makes 1807103-04-3 a valuable candidate for exploring drug-like properties. Recent research has focused on optimizing iodinated pyridines for use in antiviral and anticancer therapies.

In terms of synthesis, the preparation of 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol involves multi-step organic reactions. The use of advanced methodologies, such as Suzuki coupling and nucleophilic substitution reactions, has enabled chemists to efficiently construct this complex molecule. The methanol group at position 4 adds hydrophilic properties to the compound, which can be advantageous in certain biological systems.

One of the most promising applications of this compound lies in its potential as a precursor for more complex structures. By modifying specific functional groups, researchers can tailor the molecule for diverse purposes. For instance, replacing the iodine atom with other halogens or substituents could lead to novel compounds with enhanced bioactivity or improved pharmacokinetic profiles.

Recent advancements in computational chemistry have also contributed to understanding the properties of 1807103-04-3. Molecular modeling studies have revealed insights into its electronic structure and interactions with biological targets. These findings are paving the way for rational drug design strategies based on this compound.

In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)-6-iodopyridine-4-methanol (CAS No. 1807103-04-3) represents a versatile platform for chemical innovation. Its unique combination of functional groups and substitution pattern positions it as a valuable tool in organic synthesis and drug discovery. As research continues to unfold, this compound is expected to play an increasingly important role in advancing scientific knowledge and therapeutic development.

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